SGI-7079

概要

説明

SGI-7079は、受容体型チロシンキナーゼAxlの選択的阻害剤です。 この化合物は、腫瘍の増殖を阻害し、上皮成長因子受容体阻害剤に対する耐性を克服する可能性を示しています 。 主に研究設定で使用されており、さまざまな癌の種類における治療の可能性を探求しています .

準備方法

SGI-7079は、コア構造の形成とそれに続く官能基化を含む一連の化学反応によって合成されます。合成経路には通常、目的の化学的変換を達成するために、特定の試薬と触媒を使用することが含まれます。 その後、化合物は精製され、純度と構造の完全性を確認するために特性評価されます .

工業生産では、this compoundは、一貫性と品質を維持するために、管理された条件下で製造されています。 このプロセスには、研究および潜在的な治療用途のために化合物を十分な量で生産するために、大規模合成、精製、品質管理対策が含まれます .

化学反応の分析

SGI-7079は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸化剤を使用して、化合物に酸素を添加するか、水素を削除することを伴います。

還元: この反応は、還元剤を使用して、水素を添加するか、酸素を削除することを伴います。

置換: この反応は、特定の試薬と条件を使用して、ある官能基を別の官能基に置き換えることを伴います。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、反応を促進するさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: Axl阻害剤の化学的性質と反応性を研究するために使用されます。

生物学: 細胞プロセスにおけるAxlの役割とその治療標的としての可能性を調査するために使用されます。

医学: 特に上皮成長因子受容体阻害剤に抵抗性のあるさまざまな癌の治療における可能性が検討されています。

科学的研究の応用

In Vitro Studies

- Inhibition of Cell Proliferation : SGI-7079 has demonstrated significant anti-proliferative effects in various cancer cell lines. For instance, it exhibited an IC50 value of 0.43 µM against SUM149 cells and 0.16 µM against KPL-4 cells, indicating its potency in inhibiting tumor growth .

- Effect on Mesenchymal Phenotype : In studies involving non-small cell lung cancer (NSCLC), this compound reversed the mesenchymal phenotype in cell lines, increasing sensitivity to epidermal growth factor receptor (EGFR) inhibitors like erlotinib . This suggests that this compound may be beneficial in treating cancers characterized by epithelial-mesenchymal transition (EMT).

- Impact on Migration and Invasion : In vitro experiments showed that this compound inhibited migration and invasion of Axl-sufficient cells while having minimal effects on Axl-silenced cells . This specificity underscores its potential as a targeted therapy.

In Vivo Studies

- Tumor Growth Inhibition : In xenograft models, this compound significantly inhibited tumor growth in a dose-dependent manner, achieving up to 67% reduction at maximum doses compared to controls . This highlights its therapeutic potential in clinical settings.

- Immune Response Modulation : Research indicates that this compound can enhance anti-tumor immune responses. In murine models, treatment with this compound led to increased survival rates and improved immune effector mechanisms, such as enhanced T-cell recruitment . This suggests that Axl inhibition may not only target tumor cells directly but also modulate the tumor microenvironment favorably.

Case Study 1: Non-Small Cell Lung Cancer

In a study involving NSCLC patients with acquired resistance to EGFR inhibitors, the combination of this compound and erlotinib was evaluated. The results demonstrated that this combination effectively reversed resistance in mesenchymal cell lines expressing Axl, suggesting a promising strategy for overcoming treatment challenges in NSCLC .

Case Study 2: Inflammatory Breast Cancer

This compound was tested in inflammatory breast cancer (IBC) models, where it significantly decreased malignant properties both in vitro and in vivo. The compound's ability to inhibit Axl signaling led to reduced invasion and proliferation of IBC cells . These findings point towards the utility of this compound as a therapeutic agent for aggressive breast cancers.

Summary Table of Key Findings

作用機序

SGI-7079は、受容体型チロシンキナーゼAxlの活性を選択的に阻害することで効果を発揮します。この阻害は、Axlのリン酸化を減らし、細胞増殖、移動、生存に関与する下流のシグナル伝達経路を損ないます。 この化合物は、癌の進行、転移、治療耐性に関係するGas6/Axlシグナル伝達経路を標的にしています .

類似化合物との比較

SGI-7079は、他の類似の化合物と比較して、Axlの選択的阻害において独自です。類似の化合物には、次のようなものがあります。

DP-3975: 有望な前臨床結果を示す別のAxl阻害剤。

UNC569: Axlも標的にするTAMキナーゼ阻害剤。

UNC2025: MerTKとFlt3の二重阻害剤で、Axlに対する活性があります

これらの化合物は、作用機序が類似していますが、選択性、効力、治療の可能性が異なります。 This compoundは、Axlの特異的な阻害と、上皮成長因子受容体阻害剤に対する耐性を克服する可能性により際立っています .

生物活性

SGI-7079 is a selective inhibitor of the AXL receptor tyrosine kinase, which plays a significant role in various biological processes, including cell proliferation, survival, and migration. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in targeting triple-negative breast cancer (TNBC) and other malignancies where AXL signaling is implicated.

This compound functions by inhibiting the AXL receptor, which is activated by ligands such as Growth Arrest-Specific 6 (GAS6) and Protein S. Upon binding to its ligands, AXL undergoes dimerization and autophosphorylation, leading to the activation of several downstream signaling pathways, including:

- PI3K/Akt/mTOR

- MAPK/ERK

- NFκB

These pathways are crucial for cellular processes such as proliferation, migration, and epithelial-mesenchymal transition (EMT) .

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating its effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Key findings include:

- IC50 Values : this compound exhibited IC50 values of 0.43 μmol/L and 0.16 μmol/L for different cancer cell lines, indicating potent inhibitory effects on cell growth .

- Cell Cycle Arrest : Treatment with this compound resulted in sub-G1 cell-cycle arrest, suggesting its role in promoting apoptosis .

- Inhibition of Migration : The compound also reduced migration in TNBC cells by affecting focal adhesion dynamics and signaling pathways associated with cell motility .

Study 1: Inhibition of AXL Signaling in TNBC

A study investigated the effects of this compound on TNBC cell lines. Results showed that:

- Cell Proliferation : this compound significantly inhibited the proliferation of MDA-MB-231 cells.

- Signaling Pathways : The treatment led to decreased phosphorylation of AKT and ERK, indicating effective blockade of AXL-mediated signaling .

Study 2: Combination Therapy Potential

Another research explored the potential of this compound as part of combination therapy with immune checkpoint inhibitors. It was found that:

- Enhanced Efficacy : The combination improved T-cell activation and cytokine release compared to monotherapy.

- Clinical Implications : These findings suggest that this compound could enhance the effectiveness of existing cancer immunotherapies .

Research Findings Summary Table

| Study | Cell Line | IC50 (μmol/L) | Biological Effect | Key Findings |

|---|---|---|---|---|

| 1 | MDA-MB-231 | 0.43 | Inhibition of proliferation | Induced sub-G1 arrest |

| 2 | Hs578T | 0.16 | Reduced migration | Decreased AKT/ERK phosphorylation |

| 3 | Various | N/A | Combination therapy potential | Improved T-cell activation |

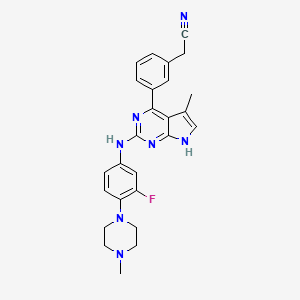

特性

IUPAC Name |

2-[3-[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN7/c1-17-16-29-25-23(17)24(19-5-3-4-18(14-19)8-9-28)31-26(32-25)30-20-6-7-22(21(27)15-20)34-12-10-33(2)11-13-34/h3-7,14-16H,8,10-13H2,1-2H3,(H2,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFKACXAIBEPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC(=NC(=C12)C3=CC=CC(=C3)CC#N)NC4=CC(=C(C=C4)N5CCN(CC5)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of SGI-7079 and what are its downstream effects?

A: this compound is a small molecule inhibitor that specifically targets the receptor tyrosine kinase Axl. [, , ] By binding to Axl, this compound prevents its activation by ligands like growth arrest-specific 6 (Gas6). This inhibition disrupts downstream signaling pathways, including PI3K/Akt and NF-κB, which are often implicated in tumor cell proliferation, survival, migration, and invasion. [, ]

Q2: What evidence suggests that this compound could be useful in overcoming resistance to EGFR inhibitors?

A: Research indicates that tumor cells undergoing epithelial-mesenchymal transition (EMT) display increased resistance to EGFR inhibitors like erlotinib. Interestingly, these mesenchymal cells often exhibit elevated Axl expression. [] Studies have shown that combining this compound with erlotinib effectively reverses erlotinib resistance in mesenchymal cell lines expressing Axl and in xenograft models of mesenchymal non-small cell lung carcinoma (NSCLC). [] This suggests a potential role for this compound in combating EGFR inhibitor resistance, especially in cases associated with the mesenchymal phenotype and Axl upregulation.

Q3: Has this compound shown efficacy in any preclinical models of cancer?

A: In a study on inflammatory breast cancer (IBC), researchers demonstrated that depleting the protein TIG1, which stabilizes Axl, reduced IBC cell proliferation, migration, and invasion in vitro. [] They further showed that treating IBC cells with this compound mirrored these effects, decreasing their malignant properties in vitro. [] This suggests that targeting Axl with this compound could be a viable therapeutic strategy for IBC, especially in cases where TIG1 is highly expressed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。